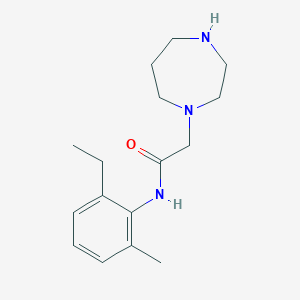
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a substituted phenyl group. Compounds with such structures are often studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.
Acylation Reaction: The diazepane ring is then acylated with 2-ethyl-6-methylphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the diazepane ring.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide could have several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, such as potential activity as a central nervous system agent.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with diazepane rings may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(1,4-diazepan-1-yl)-N-phenylacetamide: Lacks the ethyl and methyl substitutions on the phenyl ring.
2-(1,4-diazepan-1-yl)-N-(2-methylphenyl)acetamide: Contains only a methyl substitution on the phenyl ring.
Uniqueness
The presence of both ethyl and methyl groups on the phenyl ring in 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H25N3O |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C16H25N3O/c1-3-14-7-4-6-13(2)16(14)18-15(20)12-19-10-5-8-17-9-11-19/h4,6-7,17H,3,5,8-12H2,1-2H3,(H,18,20) |
InChI Key |
CNPXXHZKLQROJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2CCCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















